Kainic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

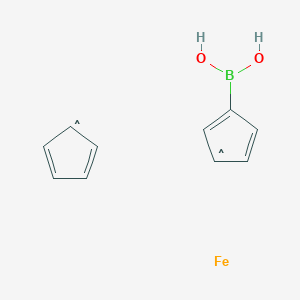

Kainic acid is a dicarboxylic acid, a pyrrolidinecarboxylic acid, a L-proline derivative and a non-proteinogenic L-alpha-amino acid. It has a role as an antinematodal drug and an excitatory amino acid agonist. It is a conjugate acid of a kainate(1-).

This compound is a natural product found in Digenea simplex, Apis cerana, and other organisms with data available.

(2S-(2 alpha,3 beta,4 beta))-2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid. Ascaricide obtained from the red alga Digenea simplex. It is a potent excitatory amino acid agonist at some types of excitatory amino acid receptors and has been used to discriminate among receptor types. Like many excitatory amino acid agonists it can cause neurotoxicity and has been used experimentally for that purpose.

Applications De Recherche Scientifique

Tritium Labeling in Neuroscience Research : Kainic acid's tritiation, crucial for neuroscience research, is detailed with updates on its tritium labeling, storage, stability, and repurification (Filer & Seguin, 2020).

Neurotoxic Action : this compound is known for its neurotoxic action, which has been instrumental in understanding the neuroexcitatory effects of glutamate receptors (Coyle, 1983).

Epilepsy Research : It's used in creating animal models for epilepsy research, particularly for studying high-frequency oscillations in epileptic brains (Bragin et al., 1999).

Temporal Lobe Epilepsy (TLE) Modeling : this compound is instrumental in developing TLE models in rodents, aiding in understanding epilepsy's pathology and potential treatments (Kienzler-Norwood et al., 2017).

Metabolic Impairment Studies : It's used to study metabolic impairment and the effects of other compounds in mitigating such impairments in rat cerebral cortical slices (Tang et al., 1998).

Cloning of High-Affinity Receptors : this compound has facilitated the cloning of high-affinity kainate receptors, providing insights into the sensitivity of neurons in the central nervous system (Werner et al., 1991).

Biosynthesis and Neuropharmacology : Its role in neuropharmacology and the discovery of its biosynthetic pathway in red macroalgae highlights its importance in understanding glutamate receptors (Chekan et al., 2019).

Neurophysiological and Neurotoxic Actions : this compound's dual role as an excitatory agent and a neurotoxin makes it a valuable tool in studying neurological conditions and their mechanisms (Nadler, 1979).

Modeling Temporal Lobe Epilepsy : Its use in various forms of administration for modeling temporal lobe epilepsy helps in identifying potential mechanisms of epileptogenesis and seizure genesis (Rusina et al., 2021).

Behavioral Studies : this compound is used to understand the effects of hippocampal lesions on behavior, especially in the context of complex tasks and memory functions (Jarrard, 1983).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Kainic acid involves the conversion of L-glutamic acid to Kainic acid through a series of chemical reactions.", "Starting Materials": [ "L-glutamic acid", "Succinic anhydride", "Phosphorus pentoxide", "Thionyl chloride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Chloroform", "Acetone", "Ethanol" ], "Reaction": [ "L-glutamic acid is first reacted with succinic anhydride in the presence of phosphorus pentoxide to form the anhydride derivative.", "The anhydride derivative is then treated with thionyl chloride and methanol to form the methyl ester.", "The methyl ester is then hydrolyzed with hydrochloric acid to form the carboxylic acid.", "The carboxylic acid is then treated with sodium hydroxide to form the sodium salt.", "The sodium salt is then extracted with diethyl ether and the ether layer is washed with water and dried over anhydrous sodium sulfate.", "The ether layer is then evaporated to give the crude product.", "The crude product is then purified by recrystallization from chloroform and acetone mixture to obtain pure Kainic acid." ] } | |

Numéro CAS |

59905-23-6 |

Formule moléculaire |

C10H15NO4 |

Poids moléculaire |

213.23 g/mol |

Nom IUPAC |

(2R,3S,4S)-3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C10H15NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15)/t6-,7+,9+/m0/s1 |

Clé InChI |

VLSMHEGGTFMBBZ-LKEWCRSYSA-N |

SMILES isomérique |

CC(=C)[C@H]1CN[C@H]([C@H]1CC(=O)O)C(=O)O |

SMILES |

CC(=C)C1CNC(C1CC(=O)O)C(=O)O |

SMILES canonique |

CC(=C)C1CNC(C1CC(=O)O)C(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-[(3-hydroxyanilino)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B7765341.png)

![3-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid](/img/structure/B7765346.png)

![1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B7765347.png)

![7-amino-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B7765362.png)

![[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-methylazanium;chloride](/img/structure/B7765371.png)

![calcium;2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]hexanedioate](/img/structure/B7765385.png)

![2-[(2,2-dimethyl-1H-benzo[f]isoquinolin-4-yl)amino]acetic acid](/img/structure/B7765390.png)

![2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-1H-pteridin-4-one](/img/structure/B7765409.png)

![4-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B7765413.png)